5-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid: is an organic compound that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of thiophene-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the synthesis of peptide mimetics and other bioactive compounds .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid and its derivatives involves interactions with various molecular targets, including enzymes and receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Comparison with Similar Compounds
- 5-{[(tert-butoxy)carbonyl]amino}methylthiophene-2-carboxylic acid
- 5-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs)
Uniqueness: 5-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both the Boc-protected amino group and the carboxylic acid group allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-4-6(5-16-7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
PAMKWSDHAQNXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.